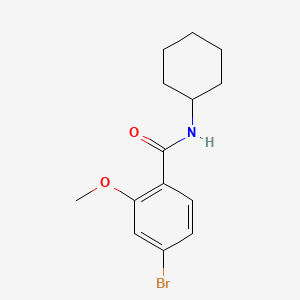

![molecular formula C6H10N2O B598023 2,6-二氮杂螺[3.4]辛烷-5-酮 CAS No. 1203797-62-9](/img/structure/B598023.png)

2,6-二氮杂螺[3.4]辛烷-5-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2,6-Diazaspiro[3.4]octan-5-one” is a chemical compound with the molecular formula C6H10N2O . It has a molecular weight of 126.16 g/mol .

Synthesis Analysis

The synthesis of “2,6-Diazaspiro[3.4]octan-5-one” and its derivatives has been reported in several studies . For instance, a small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block .

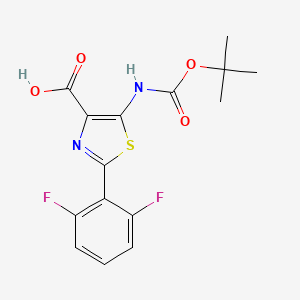

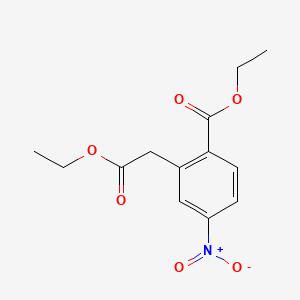

Molecular Structure Analysis

The molecular structure of “2,6-Diazaspiro[3.4]octan-5-one” consists of a spirocyclic system with two nitrogen atoms and an oxygen atom . The InChI code for this compound is InChI=1S/C6H10N2O/c9-5-6(1-2-8-5)3-7-4-6/h7H,1-4H2,(H,8,9) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Diazaspiro[3.4]octan-5-one” include a molecular weight of 126.16 g/mol, a topological polar surface area of 41.1 Ų, and zero rotatable bonds . The compound is also characterized by a complexity of 151 .

科学研究应用

Antitubercular Agent Development

The core structure of 2,6-Diazaspiro[3.4]octan-5-one has been utilized to develop potent antitubercular agents. By exploring diverse variants of the molecular periphery, including various azole substituents, researchers have identified compounds with remarkable inhibitory activities against Mycobacterium tuberculosis . One such lead compound displayed a minimal inhibitory concentration of 0.016 μg/mL , indicating its potential as a highly effective antitubercular drug .

Sigma-1 Receptor Antagonism

Derivatives of 2,6-Diazaspiro[3.4]octan-5-one have been found to be potent sigma-1 receptor antagonists. These compounds can enhance the antinociceptive effect of morphine and rescue morphine tolerance . This application is particularly promising for pain management, offering a strategy to develop novel analgesics that prevent opioid tolerance .

未来方向

作用机制

Target of Action

The primary target of 2,6-Diazaspiro[3.4]octan-5-one is the Sigma-1 receptor (σ1R) . The σ1R is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling through the IP3 receptor. It is involved in various cellular functions, and its antagonists have been reported to enhance the analgesic effect of mu opioid receptor (MOR) agonists without amplifying the adverse effects .

Mode of Action

2,6-Diazaspiro[3.4]octan-5-one interacts with σ1R as an antagonist . By binding to σ1R, it inhibits the action of σ1R, which in turn enhances the antinociceptive effect of MOR agonists .

Biochemical Pathways

The exact biochemical pathways affected by 2,6-Diazaspiro[3It is known that σ1r antagonists can enhance the analgesic effect of mor agonists . This suggests that 2,6-Diazaspiro[3.4]octan-5-one may affect the opioid signaling pathway, which plays a crucial role in pain perception.

Result of Action

The primary result of 2,6-Diazaspiro[3.4]octan-5-one’s action is the enhancement of the antinociceptive effect of morphine and the prevention of morphine-induced analgesic tolerance . This suggests that it could be used to improve pain management strategies, particularly in cases where opioid tolerance has developed.

属性

IUPAC Name |

2,6-diazaspiro[3.4]octan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c9-5-6(1-2-8-5)3-7-4-6/h7H,1-4H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWNHGPWYMORFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C12CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717096 |

Source

|

| Record name | 2,6-Diazaspiro[3.4]octan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diazaspiro[3.4]octan-5-one | |

CAS RN |

1203797-62-9 |

Source

|

| Record name | 2,6-Diazaspiro[3.4]octan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B597942.png)

![3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B597962.png)